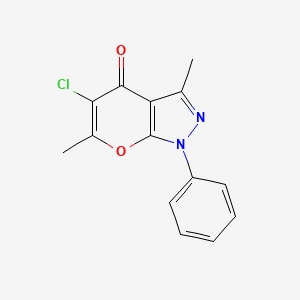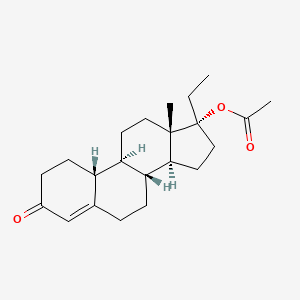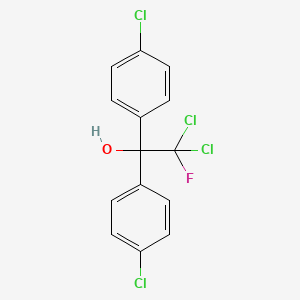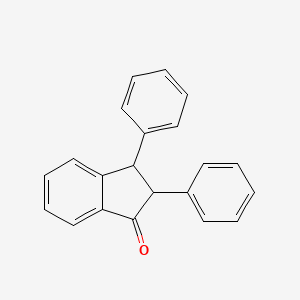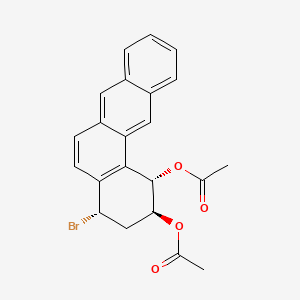
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- is an organic compound belonging to the class of diarylthioethers. These compounds contain a thioether group substituted by two aryl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- involves multiple steps. One common method starts with the precursor methyl 3-amino-3-(2-chlorophenyl)propanoate. This precursor undergoes acid-amine coupling with a series of amine derivatives under mild reaction conditions, leading to the formation of the corresponding dihydropyrimidine-2,4(1H,3H)-dione derivatives via de-Boc and cyclization reactions . Spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry are used to confirm the structure of the products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the phenylthio group.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while reduction can lead to the removal of the phenylthio group.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral agent, particularly against HIV-1.
Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique chemical structure and biological activity.
Biological Research: It is used in studies involving enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- involves its interaction with specific molecular targets. For instance, it can inhibit uridine phosphorylase, an enzyme involved in the reversible phosphorylytic cleavage of uridine and deoxyuridine to uracil and ribose- or deoxyribose-1-phosphate . This inhibition can disrupt the metabolic pathways of certain microorganisms, making it a potential antiviral agent.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT)
- 6-benzyl-1-(ethoxymethyl)-5-isopropylpyrimidine-2,4-dione (MKC-442)
- 6-benzyl-1-(benzyloxymethyl)-5-isopropylpyrimidine-2,4-dione (TNK-651)
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyethoxy, dimethyl, and phenylthio groups makes it a versatile compound for various applications in medicinal chemistry and pharmaceuticals .
Properties
CAS No. |
132885-44-0 |
|---|---|
Molecular Formula |
C15H18N2O4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-3,5-dimethyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O4S/c1-11-13(19)16(2)15(20)17(10-21-9-8-18)14(11)22-12-6-4-3-5-7-12/h3-7,18H,8-10H2,1-2H3 |
InChI Key |
FGIVEHAQQFWDEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)N(C1=O)C)COCCO)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol](/img/structure/B12806637.png)
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)
